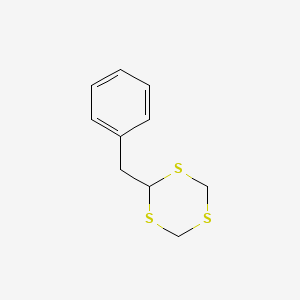
2-Benzyl-1,3,5-trithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1,3,5-trithiane is an organosulfur compound with the molecular formula C₁₀H₁₂S₃. It is a derivative of 1,3,5-trithiane, which is the cyclic trimer of thioformaldehyde. This compound features a six-membered ring with alternating methylene bridges and thioether groups, and a benzyl group attached to one of the carbon atoms in the ring. It is known for its stability and utility in organic synthesis as a masked form of formaldehyde .
準備方法
Synthetic Routes and Reaction Conditions
2-Benzyl-1,3,5-trithiane can be synthesized through the reaction of benzyl chloride with 1,3,5-trithiane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Benzyl-1,3,5-trithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Benzyl-substituted derivatives and thioether-substituted products.
科学的研究の応用
2-Benzyl-1,3,5-trithiane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Benzyl-1,3,5-trithiane involves its ability to act as a masked form of formaldehyde. Upon deprotonation, it can generate reactive intermediates that participate in various chemical reactions. The sulfur atoms in the ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
類似化合物との比較
Similar Compounds
1,3,5-Trithiane: The parent compound, which lacks the benzyl group.
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A derivative with methyl groups instead of a benzyl group.
Trithioacetone: Another trimer of thioformaldehyde with different substituents.
Uniqueness
2-Benzyl-1,3,5-trithiane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to its parent compound and other derivatives. This makes it particularly useful in specific synthetic applications where the benzyl group can be further functionalized .
特性
CAS番号 |
24614-76-4 |
|---|---|
分子式 |
C10H12S3 |
分子量 |
228.4 g/mol |
IUPAC名 |
2-benzyl-1,3,5-trithiane |
InChI |
InChI=1S/C10H12S3/c1-2-4-9(5-3-1)6-10-12-7-11-8-13-10/h1-5,10H,6-8H2 |
InChIキー |
RHFDXSYIJCJAHR-UHFFFAOYSA-N |
正規SMILES |
C1SCSC(S1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


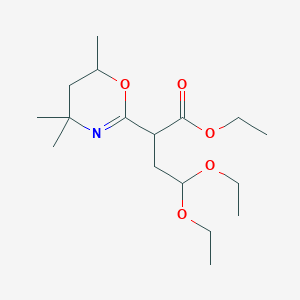
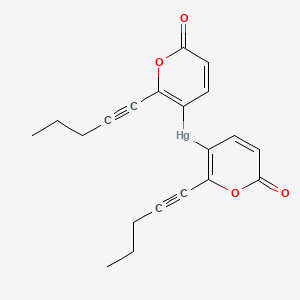
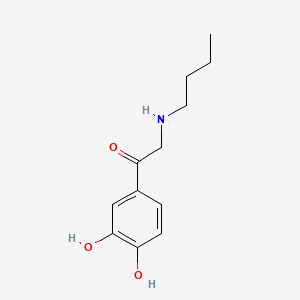

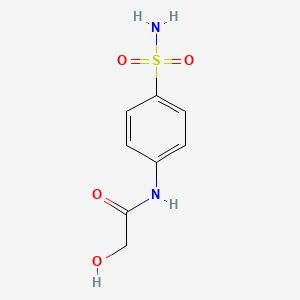

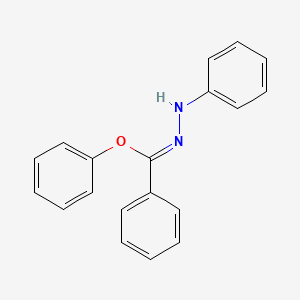
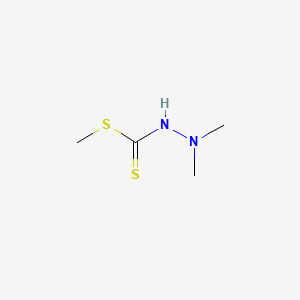

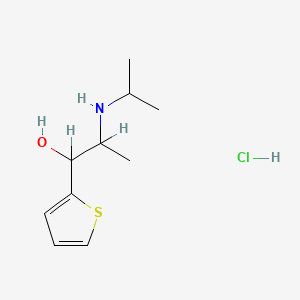


![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)

